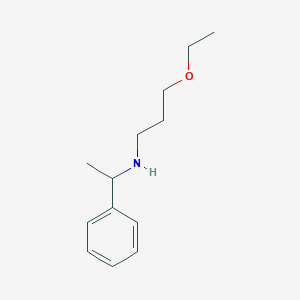

(3-Ethoxypropyl)(1-phenylethyl)amine

Description

General Overview of Substituted Amines in Advanced Organic Synthesis

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl or aryl groups. This structural feature makes them basic and highly nucleophilic, enabling them to participate in a vast array of chemical reactions. nih.gov In the field of advanced organic synthesis, substituted amines are indispensable building blocks and intermediates. Their versatility is demonstrated in their application for creating complex molecular architectures found in pharmaceuticals, agrochemicals, polymers, and dyes. nih.gov

The reactivity of the nitrogen lone pair allows amines to engage in crucial bond-forming reactions, including nucleophilic substitution and acylation. chemicalbook.com In nucleophilic substitution reactions, amines attack electrophilic centers, such as alkyl halides, to form new carbon-nitrogen bonds, a key step in building more complex amine structures. nih.gov Acylation reactions with acid chlorides or anhydrides yield amides, which are foundational components in numerous pharmaceutical agents. chemicalbook.com Furthermore, amines are pivotal in the synthesis of a wide variety of heterocyclic compounds like pyridines and pyrroles, which are prevalent in medicinal chemistry. nih.gov Their role also extends to industrial processes where they can function as catalysts or ligands in transition metal catalysis. nih.gov

Significance of Phenylethylamine and Ethoxypropyl Moieties in Modern Chemical Research

The molecular architecture of (3-Ethoxypropyl)(1-phenylethyl)amine incorporates two significant structural motifs: the 1-phenylethylamine (B125046) group and the 3-ethoxypropyl group. Each contributes distinct properties that are of interest in chemical research.

The phenylethylamine scaffold is a privileged structure in medicinal chemistry, widely present in nature in compounds ranging from simple open-chain molecules to complex polycyclic alkaloids. fishersci.fi Its importance is highlighted by its presence in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are crucial neurotransmitters. wikipedia.org The 2-phenylethylamine structure is a key component in numerous biologically active compounds and serves as a foundational template for the development of new therapeutic agents. fishersci.fi Specifically, the 1-phenylethylamine (also known as α-methylbenzylamine) variant is a chiral primary amine. Due to its low cost and availability in both enantiomeric forms, it is frequently employed as a chiral auxiliary and a resolving agent in asymmetric synthesis, playing a key role in the creation of enantiomerically pure products for the pharmaceutical and agrochemical industries. chemicalbook.com

The ethoxypropyl moiety (C2H5O(CH2)3-) is a flexible alkyl ether chain. The ether linkage is generally stable and unreactive. The inclusion of this group in a molecule can influence its physical properties, such as solubility, lipophilicity, and polarity. The ethoxy group can participate in hydrogen bonding, and the propyl chain adds steric bulk and conformational flexibility. In synthetic applications, fragments like 3-ethoxypropylamine (B153944) are used as intermediates, for instance, in the production of dyestuffs. The incorporation of such flexible, non-polar side chains can be a strategic tool for modulating the pharmacokinetic properties of a larger molecule.

Structural Features and Precise Nomenclature of this compound

This compound is a secondary amine, meaning the nitrogen atom is bonded to two carbon-containing groups and one hydrogen atom. The structure consists of a nitrogen atom linked to a 1-phenylethyl group and a 3-ethoxypropyl group. The 1-phenylethyl group provides a chiral center at the carbon atom attached to both the phenyl ring and the nitrogen atom.

The precise nomenclature for this compound according to IUPAC (International Union of Pure and Applied Chemistry) standards is N-(3-ethoxypropyl)-1-phenylethan-1-amine .

Key Structural Features:

Secondary Amine: The nitrogen atom is bonded to two organic substituents, making it a secondary amine.

Chiral Center: The C1 carbon of the phenylethyl group (the carbon bonded to the nitrogen and the phenyl ring) is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-.

Aromatic Ring: The phenyl group provides a rigid, planar, and electron-rich aromatic system.

Flexible Ether Chain: The 3-ethoxypropyl group is a flexible, aliphatic chain containing an ether linkage, which can influence solubility and conformational properties.

While specific experimental data for N-(3-ethoxypropyl)-1-phenylethan-1-amine is not widely documented in publicly accessible literature, the properties of its precursor primary amines can be presented for context.

| Property | 1-Phenylethanamine | 3-Ethoxypropan-1-amine |

|---|---|---|

| CAS Number | 618-36-0 (racemic) | 6291-85-6 merckmillipore.com |

| Molecular Formula | C₈H₁₁N nih.gov | C₅H₁₃NO |

| Molecular Weight | 121.18 g/mol nih.govmerckmillipore.com | 103.16 g/mol merckmillipore.com |

| Boiling Point | 187-189 °C chemicalbook.com | 136-138 °C |

| Density | 0.952 g/mL at 20 °C chemicalbook.com | 0.861 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.526 chemicalbook.com | 1.418 |

| Solubility in Water | 40 g/L (20 °C) merckmillipore.com | Miscible fishersci.fi |

Conceptual Framework for Research Inquiry into Secondary Amines

Research into secondary amines such as N-(3-ethoxypropyl)-1-phenylethan-1-amine is guided by a well-established conceptual framework that explores their synthesis, reactivity, and application. Secondary amines are crucial intermediates and structural motifs in a multitude of fine chemicals and pharmaceutical agents. a2bchem.com

A primary area of inquiry is the development of robust and selective synthetic methodologies . Traditional approaches for synthesizing secondary amines include the N-monoalkylation of primary amines and the reductive amination of carbonyl compounds. However, these methods can face challenges such as over-alkylation or limited substrate scope. Consequently, modern research often focuses on developing novel catalytic systems, including transition-metal-catalyzed C-N cross-coupling reactions, to provide more efficient and versatile routes to complex secondary amines.

Another significant research avenue is the application of secondary amines in organocatalysis . Chiral secondary amines can react with carbonyl compounds to form transient iminium or enamine ions. This mode of activation is a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of a wide range of molecules. Research in this area involves designing new secondary amine catalysts and expanding the scope of reactions they can mediate.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

3-ethoxy-N-(1-phenylethyl)propan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-3-15-11-7-10-14-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 |

InChI Key |

ORHHWAQDSMBFEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxypropyl 1 Phenylethyl Amine and Strategic Precursors

Strategies for the Construction of the (1-Phenylethyl)amine Core

The synthesis of the (1-phenylethyl)amine core, a critical component of numerous chemical entities, is achievable through several established methods. These approaches primarily involve the transformation of acetophenone (B1666503) and its derivatives.

Reductive Amination Approaches to (1-Phenylethyl)amine Derivatives

Reductive amination stands as a cornerstone for the synthesis of (1-phenylethyl)amine from acetophenone. This transformation can be accomplished through various protocols, including the classical Leuckart reaction and modern catalytic methods. The Leuckart reaction, a well-established method, utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring elevated temperatures. researchgate.net

Recent advancements have introduced catalytic versions of the Leuckart-Wallach reaction, which can proceed under milder conditions. For instance, a Cp*Rh(III) complex has been shown to catalyze the reductive amination of ketones with ammonium formate at temperatures between 50-70 °C, affording high yields of the corresponding primary amines.

In addition to the Leuckart reaction, direct catalytic asymmetric reductive amination has emerged as a powerful tool for accessing chiral amines. This method often employs iridium catalysts in conjunction with chiral phosphoramidite (B1245037) ligands, enabling the direct conversion of ketones to enantioenriched tertiary amines with secondary amines as the nitrogen source.

| Method | Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Leuckart Reaction | Ammonium Formate | 180-185 | 44-52 | Organic Syntheses |

| Catalytic Leuckart-Wallach | [RhCp*Cl2]2, HCOONH4 | 70 | 85 | J. Org. Chem. |

| Asymmetric Reductive Amination | Iridium-Phosphoramidite Ligand | 0-25 | High | Chem. Sci. |

Catalytic Hydrogenation Methods for α-Phenylethylamine Production

Catalytic hydrogenation represents a widely used industrial method for the production of α-phenylethylamine. This process typically involves the reaction of acetophenone with ammonia (B1221849) and hydrogen gas in the presence of a metal catalyst. orgsyn.org Raney nickel is a commonly employed catalyst for this transformation, often requiring high pressures and temperatures to achieve good conversion and yield. orgsyn.org

The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, significantly influence the efficiency and selectivity of the hydrogenation process. For instance, the hydrogenation of acetophenone using a Raney nickel catalyst in the presence of liquid ammonia at 150°C and under a pressure of 3500-5000 lb has been reported to produce α-phenylethylamine in 44–52% yield. orgsyn.org Non-noble metal catalysts, such as nickel-supported graphene, have also been investigated for the hydrogenation of acetophenone, demonstrating high conversion rates under optimized conditions. chemrxiv.org

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Reference |

| Raney Nickel | 3500-5000 | 150 | 44-52 | Organic Syntheses |

| Pd/C | 87 | 30-80 | 20 (isolated) | ACS Omega |

| Ni@C | 290 | 120 | >99 (conversion) | ChemRxiv |

Alternative Synthetic Routes to (1-Phenylethyl)amine Building Blocks

Beyond classical reductive amination and catalytic hydrogenation, several alternative strategies have been developed for the synthesis of (1-phenylethyl)amine, with a particular emphasis on enantioselective methods. mdpi.com Chemoenzymatic approaches, for example, offer a green and efficient route to chiral amines. One such method involves the one-pot Pd/Cu-catalyzed Wacker oxidation of styrene (B11656) to acetophenone, followed by an enzymatic reductive amination catalyzed by an amine dehydrogenase (AmDH). nih.gov

The use of chiral auxiliaries is another prominent strategy for the asymmetric synthesis of (1-phenylethyl)amine derivatives. For instance, (R)- or (S)-1-phenylethylamine itself can be used as a chiral auxiliary to direct the stereoselective reduction of imines, leading to the formation of enantioenriched secondary amines which can then be further processed. mdpi.com Modified sodium borohydrides have been employed in the reduction of imine moieties containing the (R)-1-arylethylamine motif as a chiral auxiliary, yielding diastereomeric products with good stereoselectivity.

| Method | Key Reagents/Catalyst | Key Feature | Reference |

| Chemoenzymatic Synthesis | Pd/Cu catalyst, Amine Dehydrogenase | Enantioselective synthesis from styrene | Molecules |

| Chiral Auxiliary Approach | (R)- or (S)-1-phenylethylamine | Diastereoselective reduction of imines | Molecules |

Synthesis of the 3-Ethoxypropylamine (B153944) Moiety

The 3-ethoxypropylamine moiety is synthesized in a two-step process that begins with the formation of a nitrile intermediate, followed by its reduction to the primary amine.

Preparation of 3-Ethoxypropionitrile (B165598) Intermediates

The primary route to 3-ethoxypropionitrile involves the cyanoethylation of ethanol (B145695), which is a Michael addition of ethanol to acrylonitrile. google.com This reaction is typically catalyzed by a strong base. A patented method describes the use of a strong-basicity catalyst (catalyst A) for the reaction of ethanol and acrylonitrile, achieving a selectivity of over 97% for 3-ethoxypropionitrile. google.com The reaction is controlled at a specific temperature, and after the dropwise addition of acrylonitrile, the mixture is held at that temperature to complete the reaction. google.com

| Catalyst | Reactants | Temperature | Selectivity (%) | Reference |

| Strong-basicity catalyst (e.g., sodium ethoxide) | Ethanol, Acrylonitrile | Controlled temperature | >97 | CN109369423B |

Catalytic Hydrogenation in 3-Ethoxypropylamine Synthesis

The final step in the synthesis of 3-ethoxypropylamine is the catalytic hydrogenation of the 3-ethoxypropionitrile intermediate. This reduction is carried out in the presence of a suitable catalyst (catalyst B), hydrogen gas, and an inhibitor to improve selectivity. google.com A patented process describes the hydrogenation of 3-ethoxypropionitrile at a certain temperature and pressure, followed by vacuum distillation to obtain the final product with a purity of over 99.5%. google.com The selectivity of this hydrogenation step is reported to reach 95%. google.com

| Catalyst | Substrate | Key Conditions | Selectivity (%) | Reference |

| Hydrogenation catalyst B | 3-Ethoxypropionitrile | Hydrogen, Inhibitor, Elevated T & P | 95 | CN109369423B |

Other Approaches to Alkoxypropylamine Construction

An analogous methodology can be observed in the synthesis of similar alkoxypropylamines, such as 3-methoxypropylamine. chemicalbook.com This highlights a versatile strategy for constructing C3-alkoxyamine units, where the choice of alcohol in the initial cyanoethylation step determines the final alkoxy group.

| Precursor Synthesis | Reactant 1 | Reactant 2 | Key Intermediate | Reaction Type | Final Product |

| Method 1 | Ethanol | Acrylonitrile | 3-Ethoxypropionitrile | Cyanoethylation / Hydrogenation | 3-Ethoxypropylamine google.comgoogle.com |

| Analogous Method | Methanol | Not Specified (likely Acrylonitrile) | Not Specified (likely 3-Methoxypropionitrile) | Not Specified (likely Cyanoethylation / Hydrogenation) | 3-Methoxypropylamine chemicalbook.com |

Coupling Methodologies for (3-Ethoxypropyl)(1-phenylethyl)amine Formation

Once the strategic precursors are obtained, the final formation of the target secondary amine is achieved through various coupling strategies. These methods focus on efficiently creating the crucial C-N bond between the 3-ethoxypropyl and 1-phenylethyl fragments.

Reductive Amination Coupling Strategies

Reductive amination is a cornerstone of amine synthesis, widely employed in the pharmaceutical industry for its efficiency and operational simplicity in forming C-N bonds. nih.govresearchgate.net This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an intermediate imine (or Schiff base), which is then reduced in situ to the target secondary amine. libretexts.org

For the synthesis of this compound, two primary reductive amination pathways are conceivable:

Pathway A: The reaction of 1-phenylethylamine (B125046) with 3-ethoxypropanal.

Pathway B: The reaction of 3-ethoxypropylamine with acetophenone.

The most direct synthetic procedure for preparing α-phenylethylamine itself often utilizes the reductive amination of acetophenone, highlighting the prevalence of this ketone as a precursor in such reactions. nih.govorgsyn.org The choice of reducing agent is critical and can range from common hydride reagents like sodium borohydride (B1222165) (NaBH₄) to more specialized reagents or catalytic hydrogenation. nih.gov Recent advancements have also explored the use of syngas as a mild and selective reducing agent for reductive amination processes. rsc.org Biocatalytic reductive amination using amine dehydrogenases has also emerged as a powerful tool for producing chiral amines. frontiersin.org

| Reductive Amination Pathway | Carbonyl Compound | Amine Compound | Intermediate | Reducing Agent |

| Pathway A | 3-Ethoxypropanal | 1-Phenylethylamine | Iminium Ion | Various (e.g., NaBH₄, H₂/Catalyst) |

| Pathway B | Acetophenone | 3-Ethoxypropylamine | Iminium Ion | Various (e.g., NaBH₄, H₂/Catalyst) |

Advanced Amine Alkylation Approaches

Direct N-alkylation offers an alternative to reductive amination. This approach involves the reaction of an amine with an alkylating agent, typically an alkyl halide. For the target molecule, this could involve:

The reaction of 1-phenylethylamine with a 3-ethoxypropyl halide (e.g., 1-bromo-3-ethoxypropane).

The reaction of 3-ethoxypropylamine with 1-phenylethyl halide.

Traditional N-alkylation methods using alkyl halides can be complicated by issues such as over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts, complicating purification. researchgate.net To overcome these challenges, more advanced and controlled alkylation strategies are often necessary. These can include the use of specific catalysts, protecting groups, or alternative leaving groups to improve selectivity for the desired secondary amine. For instance, α-alkylation of chiral imides derived from 1-phenylethylamine has been used to achieve high diastereoselectivity in related systems. nih.gov

Mannich-Type Condensation in Related Amine Synthesis

The Mannich reaction is a powerful three-component condensation reaction that plays a significant role in the synthesis of certain amine-containing compounds. wikipedia.org The reaction involves the aminoalkylation of a compound containing an acidic proton (often a ketone or aldehyde) with an aldehyde (typically formaldehyde) and a primary or secondary amine. libretexts.org The core mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. libretexts.orgwikipedia.org This iminium ion is then attacked by the enol form of the carbonyl compound, resulting in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orggijash.com

While the Mannich reaction does not directly produce this compound, its principles are highly relevant to the synthesis of complex amines. It is a fundamental tool for forming C-C bonds adjacent to a nitrogen atom, introducing an aminomethyl group into a molecule. researchgate.net The versatility of the Mannich reaction allows for its use in the synthesis of a wide array of natural products and medicinal compounds, including alkaloids and pharmaceuticals. gijash.comorganic-chemistry.org

Stereochemical Aspects and Chiral Synthesis of 3 Ethoxypropyl 1 Phenylethyl Amine

Inherent Chirality of the (1-Phenylethyl)amine Unit

The compound (3-Ethoxypropyl)(1-phenylethyl)amine possesses a single stereocenter located at the α-carbon of the 1-phenylethylamine (B125046) moiety—the carbon atom bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom. This tetrahedral carbon atom with four different substituents is a chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-(+)-1-phenylethylamine and (S)-(−)-1-phenylethylamine. wikipedia.orgbiosynth.comnucleos.com

These enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, rotating it in opposite directions. quizlet.com The absolute configuration of these enantiomers can be securely assigned using advanced spectroscopic techniques like Raman Optical Activity (ROA) in conjunction with ab initio quantum-chemical calculations. researchgate.net The distinct three-dimensional arrangement of these enantiomers is fundamental to their application in stereoselective synthesis, where they can induce chirality in other molecules. researchgate.netsci-hub.se

Resolution of Racemic (1-Phenylethyl)amine Precursors for Enantiopure Synthesis

The most common synthetic route to 1-phenylethylamine, the reductive amination of acetophenone (B1666503), typically yields a racemic mixture—an equal 50:50 mixture of the (R)- and (S)-enantiomers. wikipedia.orgmdpi.com To synthesize an enantiomerically pure form of this compound, this racemic precursor must first be separated into its individual enantiomers through a process known as chiral resolution.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. stereoelectronics.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. libretexts.orgnih.gov The reaction produces a mixture of two diastereomeric salts. For instance, reacting racemic (R,S)-1-phenylethylamine with naturally occurring (2R,3R)-(+)-tartaric acid yields two diastereomers: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. quizlet.comlibretexts.org

Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent. quizlet.comlibretexts.org This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. stereoelectronics.org After separation by filtration, the pure diastereomeric salt is treated with a base (e.g., sodium hydroxide) to break the ionic bond, regenerating the enantiomerically pure amine and the chiral acid, which can often be recovered and reused. quizlet.comstereoelectronics.org

| Resolving Agent | Target Enantiomer Isolated | Reference |

| (+)-(2R,3R)-Tartaric Acid | (R)-1-Phenylethylamine | stereoelectronics.orgnih.gov |

| (-)-(2S,3S)-Tartaric Acid | (S)-1-Phenylethylamine | nih.gov |

| (S)-Lactic Acid | (R)-1-Phenylethylamine | nih.gov |

| (R)-N-(p-toluenesulfonyl)-phenylalanine | (R)-1-Phenylethylamine (in THP) | nih.gov |

| L-Malic Acid | (R)-1-Phenylethylamine | wikipedia.org |

Chemo-enzymatic methods offer a powerful alternative for chiral resolution, utilizing the high stereoselectivity of enzymes. nih.gov The most common approach is enzymatic kinetic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. nih.govresearchgate.netrsc.org

For 1-phenylethylamine, lipases are frequently employed as biocatalysts. nih.gov In a typical process, the racemic amine is reacted with an acyl donor, such as an ester, in the presence of a lipase (B570770) like Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435. nih.govresearchgate.net The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (the S-enantiomer) largely unreacted. nih.gov The resulting mixture of the unreacted amine and the newly formed amide can then be easily separated by standard chemical techniques like extraction or chromatography. This method can produce both enantiomers with very high enantiomeric purity (enantiomeric excess, ee > 99%). nih.gov

| Enzyme | Acyl Donor | Outcome | Reference |

| Candida antarctica lipase B (Novozym 435) | Isopropyl methoxyacetate | (S)-α-PEA and (R)-α-PEA-amide | nih.gov |

| Candida antarctica lipase B (Novozym 435) | Ethyl methoxyacetate | Kinetic resolution of various phenylethylamines | researchgate.netrsc.org |

| Lipase from Burkholderia cenocepacia | Vinyl acetate (B1210297) | (S)-1-phenylethanol (related substrate) | nih.gov |

Role of (1-Phenylethyl)amine as a Privileged Chiral Inducer and Auxiliary in Asymmetric Synthesis

Due to its commercial availability in both enantiomeric forms, stability, and effectiveness, 1-phenylethylamine is considered a "privileged" chiral inducer and auxiliary. mdpi.comnih.govnih.gov In this role, an enantiopure 1-phenylethylamine fragment is temporarily incorporated into an achiral molecule (substrate) to create a chiral intermediate. The stereocenter of the amine then directs the stereochemical outcome of subsequent reactions, allowing for the creation of new chiral centers with a high degree of control. researchgate.net After the desired transformation, the chiral auxiliary can be cleaved from the molecule. mdpi.com

The chiral 1-phenylethylamine moiety is highly effective in directing diastereoselective reactions. nih.govnih.gov A common strategy involves the formation of a chiral imine by reacting enantiopure 1-phenylethylamine with a ketone or aldehyde. The bulky phenyl group of the auxiliary effectively shields one face of the C=N double bond. Consequently, the approach of a nucleophile is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer of the product. mdpi.com

This principle has been applied to a wide range of transformations, including diastereoselective alkylations, reductions, and cyclization reactions. nih.gov For example, the Staudinger reaction between a chiral imine derived from (R)-1-phenylethylamine and a ketene (B1206846) can be used to synthesize chiral β-lactams with a preference for a specific diastereomer. tandfonline.com

The effectiveness of 1-phenylethylamine as a chiral auxiliary has made it a valuable tool in the synthesis of complex chiral molecules, including important pharmaceutical intermediates. nih.govnih.govresearchgate.net

Synthesis of Sitagliptin Intermediate: In a practical asymmetric synthesis of the anti-diabetic drug Sitagliptin, (R)-1-phenylethylamine was used as a chiral auxiliary. It was used to form a chiral enamine intermediate, which then underwent a highly diastereoselective hydrogenation to establish the desired stereocenter in the final product. mdpi.com

Synthesis of (+)-Lortalamine: The synthesis of this pharmaceutical agent utilized (S)-1-phenylethylamine as a chiral auxiliary to construct a key piperidone intermediate. The stereocenter of the amine directed the formation of the chiral ring system. mdpi.comresearchgate.net

Synthesis of (S)-Fluoxetine: The synthesis of this selective serotonin (B10506) reuptake inhibitor involved an aldol (B89426) reaction where the chiral auxiliary, an imidazolidin-2-one derived from (R)-1-phenylethylamine, controlled the stereochemistry of the newly formed hydroxyl and methyl centers with high anti-aldol selectivity. nih.gov

In these examples, the 1-phenylethylamine auxiliary effectively transfers its stereochemical information to the target molecule, after which it is typically removed by a simple chemical step like hydrogenolysis, yielding the enantiomerically enriched final product. mdpi.com

Stereochemical Control Strategies in the Formation of this compound

The primary and most effective strategy for controlling the stereochemistry of this compound is through substrate-controlled synthesis . This approach involves using an enantiomerically pure starting material, where the desired stereocenter is already established. For the target molecule, this unequivocally points to the use of either (R)-1-phenylethylamine or (S)-1-phenylethylamine, both of which are commercially available in high enantiomeric purity. sigmaaldrich.comchemspider.com The synthetic transformations to introduce the 3-ethoxypropyl group are designed to proceed without affecting the configuration of the existing chiral center.

Two principal synthetic routes are viable for this purpose:

Nucleophilic Substitution (N-Alkylation): This method involves the reaction of enantiopure 1-phenylethylamine with a suitable 3-ethoxypropyl electrophile, such as 1-bromo-3-ethoxypropane (B1266903) or 1-iodo-3-ethoxypropane. The reaction is a standard SN2 alkylation where the amine's lone pair of electrons acts as the nucleophile. Since the reaction occurs at the nitrogen atom and does not involve breaking any bonds at the stereocenter of the 1-phenylethylamine, the original stereochemistry is retained in the final product.

(R)-1-phenylethylamine → (R)-(3-Ethoxypropyl)(1-phenylethyl)amine

(S)-1-phenylethylamine → (S)-(3-Ethoxypropyl)(1-phenylethyl)amine

This direct alkylation is a common and reliable method for preparing chiral secondary and tertiary amines with retention of configuration. Research on analogous systems has demonstrated the high fidelity of this approach. For instance, high enantioselectivity has been observed in the reaction of (R)- and (S)-1-phenylethylamine with 6A-deoxy-6A-iodo-β-cyclodextrin, highlighting the stereospecificity of the N-alkylation process. rsc.org

Reductive Amination: This powerful and widely used method involves the reaction of enantiopure 1-phenylethylamine with 3-ethoxypropanal. The amine and aldehyde first condense to form a transient imine (or enamine) intermediate, which is then reduced in situ to the target tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

Similar to N-alkylation, the stereocenter of the 1-phenylethylamine starting material does not participate directly in the bond-forming steps of the imine formation or its subsequent reduction. Therefore, its absolute configuration is preserved in the final product. This strategy has been extensively used in the synthesis of various chiral amines where 1-phenylethylamine serves as a chiral building block. nih.govresearchgate.net For example, the reductive amination of 3'-hydroxyacetophenone (B363920) with (S)-α-PEA in the presence of titanium(IV)isopropoxide and NaBH₄ is a key step in an economically viable strategy for synthesizing (+)-Rivastigmine. nih.gov

Research Findings on Analogous Reactions

Table 1: Diastereoselective Reductive Amination Using (R)-1-Phenylethylamine as a Chiral Auxiliary

This table showcases the results of reducing imine intermediates formed from (R)-1-phenylethylamine and various ketones, leading to chiral secondary amines. The diastereoselectivity arises from the influence of the existing stereocenter on the approach of the reducing agent.

| Entry | Ketone/Aldehyde Precursor | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | 3,4-dihydro-1(2H)-naphthalenone derivative | NaBH₄ | 75:25 | 90 | researchgate.net |

| 2 | 3,4-dihydro-1(2H)-naphthalenone derivative | NaBH(OAc)₃ | 85:15 | 85 | researchgate.net |

| 3 | 6-Methoxy-1-tetralone | NaBH₄ | 65:35 | 92 | researchgate.net |

| 4 | 6-Methoxy-1-tetralone | L-Selectride® | 95:5 | 78 | researchgate.net |

Data is for analogous systems and illustrates the principle of stereochemical control.

Table 2: Stereospecific Synthesis via Reductive Amination

This table provides examples of reductive amination where the primary goal is the synthesis of a new chiral amine product, using 1-phenylethylamine as a chiral auxiliary that is later removed. The initial reductive amination step proceeds with high stereochemical induction.

| Entry | Carbonyl Compound | Chiral Amine | Reducing Conditions | Stereochemical Outcome | Yield (%) | Reference |

| 1 | 3'-Hydroxyacetophenone | (S)-1-Phenylethylamine | Ti(Oi-Pr)₄, NaBH₄ | High Diastereoselectivity | N/A | nih.gov |

| 2 | Propiophenone | (R)-1-Phenylethylamine | H₂, Pt/C | >99% d.e. | 85 | ucla.edu |

| 3 | β-Keto ester | (S)-1-Phenylethylamine | H₂, Raney Ni | High Diastereoselectivity | N/A | nih.gov |

Data represents analogous transformations to demonstrate the principle. N/A: Not available in the cited abstract.

Reaction Mechanisms and Reactivity Studies of 3 Ethoxypropyl 1 Phenylethyl Amine

Mechanistic Investigations of Amine Formation Reactions

The synthesis of (3-Ethoxypropyl)(1-phenylethyl)amine can be approached through several standard organic transformations, primarily involving the formation of the central carbon-nitrogen bond. The two most prominent pathways are reductive amination and direct N-alkylation.

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. In the context of synthesizing this compound, this process would involve the reaction of 1-phenylethylamine (B125046) with 3-ethoxypropanal. The mechanism is a two-stage process that begins with the formation of an imine intermediate, which is then reduced to the final secondary amine.

The reaction pathway proceeds as follows:

Iminium Ion Formation: The primary amine, 1-phenylethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-ethoxypropanal. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water yields a resonance-stabilized iminium ion.

Reduction: The iminium ion is then reduced in situ by a hydride-based reducing agent. The choice of reducing agent is crucial; mild reagents are preferred as they selectively reduce the iminium ion without significantly reducing the starting aldehyde.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid | Mild and highly selective for imines/iminium ions; does not require pH control. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), pH 5-6 | Effective and selective, but highly toxic (releases HCN gas at low pH). |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol (B145695), elevated pressure | "Green" chemistry approach; can sometimes lead to over-alkylation or reduction of other functional groups. |

An alternative synthetic route is the direct N-alkylation of 1-phenylethylamine. This pathway involves a nucleophilic substitution reaction where the amine's lone pair of electrons attacks an electrophilic carbon. The reaction would typically utilize a 3-ethoxypropyl derivative with a suitable leaving group, such as 1-bromo-3-ethoxypropane (B1266903) or 3-ethoxypropyl tosylate.

The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of 1-phenylethylamine acts as the nucleophile, displacing the halide or tosylate leaving group from the 3-ethoxypropyl substrate. This one-step process forms the C-N bond and a hydrohalide salt of the product.

A significant challenge in this approach is controlling the extent of alkylation. The product, this compound, is itself a secondary amine and remains nucleophilic. Consequently, it can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine, bisthis compound, as an over-alkylation byproduct. Using a large excess of the primary amine can help to minimize this side reaction.

Reactivity Profile of the Secondary Amine Functionality in this compound

The secondary amine is the most reactive functional group in the molecule, and its chemical behavior is defined by the nucleophilic lone pair of electrons on the nitrogen atom.

As a typical secondary amine, this compound is expected to react readily with a wide range of electrophiles. The presence of two bulky substituents (1-phenylethyl and 3-ethoxypropyl) introduces steric hindrance that may modulate its reactivity compared to less hindered secondary amines.

Key electrophilic interactions include:

Acylation: Reaction with acid chlorides or anhydrides will produce a stable tertiary amide. This reaction is generally very efficient. Because the resulting amide is significantly less nucleophilic than the starting amine due to resonance delocalization of the nitrogen lone pair into the carbonyl group, over-acylation is not a concern.

Alkylation: Further reaction with alkyl halides can occur to form a tertiary amine and, ultimately, a quaternary ammonium (B1175870) salt.

Reaction with Carbonyls: As a secondary amine, it will react with aldehydes or ketones under acidic catalysis to form an enamine, which is a key intermediate in various C-C bond-forming reactions.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a stable sulfonamide.

Table 2: Expected Reactions of the Secondary Amine with Common Electrophiles

| Electrophile Class | Specific Example | Product Type |

|---|---|---|

| Acid Chloride | Acetyl Chloride | Tertiary Amide |

| Alkyl Halide | Iodomethane | Tertiary Amine / Quaternary Ammonium Salt |

| Aldehyde | Cyclohexanone | Enamine |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |

While specific studies on intramolecular reactions of this compound are not documented, its structure presents theoretical possibilities for cyclization under specific conditions. Such reactions are highly dependent on the introduction of additional functional groups or the use of specific catalysts.

For instance, if the phenyl ring were appropriately substituted with an activating group, an intramolecular electrophilic aromatic substitution could potentially lead to the formation of a tetrahydroisoquinoline-type ring system, although this would require harsh conditions and is not a favored pathway. A more plausible scenario would involve a multi-step synthesis where the terminal ethoxy group is converted into a different functional group capable of reacting with the amine nitrogen or a derivative thereof. The flexibility of the three-carbon chain could facilitate the formation of a six-membered ring, a common motif in heterocyclic chemistry.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Ethoxypropyl 1 Phenylethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of (3-Ethoxypropyl)(1-phenylethyl)amine would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the proton, with nearby electronegative atoms such as nitrogen and oxygen causing a downfield shift (to higher ppm values).

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Phenyl-H | 7.20-7.40 | Multiplet | 5H |

| CH-Ph | ~3.80 | Quartet | 1H |

| O-CH₂-CH₃ | 3.45 | Quartet | 2H |

| N-CH₂-CH₂ | ~2.60 | Triplet | 2H |

| CH₂-CH₂-O | ~3.50 | Triplet | 2H |

| CH₂-CH₂-CH₂ | ~1.70 | Quintet | 2H |

| CH-CH₃ | 1.35 | Doublet | 3H |

| O-CH₂-CH₃ | 1.15 | Triplet | 3H |

| NH | Variable (broad) | Singlet | 1H |

Disclaimer: The data presented in this table is predicted based on known chemical shifts of similar structural fragments and should be confirmed by experimental analysis.

The phenyl protons are expected to appear as a complex multiplet in the aromatic region (7.20-7.40 ppm). The benzylic proton (CH-Ph) would likely be a quartet due to coupling with the adjacent methyl protons. The protons of the ethoxy group (O-CH₂-CH₃ and O-CH₂-CH₃) will present as a quartet and a triplet, respectively. The propyl chain protons will show characteristic triplet and quintet patterns. The NH proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the total number of non-equivalent carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | ~128 |

| Phenyl CH | ~127 |

| Phenyl CH | ~126 |

| O-CH₂-CH₃ | ~66 |

| CH-Ph | ~58 |

| N-CH₂-CH₂ | ~48 |

| CH₂-CH₂-O | ~70 |

| CH₂-CH₂-CH₂ | ~30 |

| CH-CH₃ | ~24 |

| O-CH₂-CH₃ | ~15 |

Disclaimer: The data presented in this table is predicted based on known chemical shifts of similar structural fragments and should be confirmed by experimental analysis.

The aromatic carbons will appear in the downfield region of the spectrum (125-150 ppm). The carbons bonded to the electronegative oxygen and nitrogen atoms (O-CH₂, CH-Ph, N-CH₂, CH₂-O) will have higher chemical shifts compared to the other aliphatic carbons.

Since this compound possesses a chiral center at the benzylic carbon, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial in many applications. Chiral NMR reagents, such as chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs), can be used to differentiate between enantiomers in an NMR spectrum.

When a chiral reagent is added to a racemic mixture of the amine, it forms diastereomeric complexes or derivatives that are non-superimposable and have different physical properties, including their NMR spectra. For instance, the use of a chiral solvating agent like (2R, 3R)-dibenzoyl-tartaric acid with a related compound, α-phenylethylamine, has been shown to cause a separation of the signals for the two enantiomers in the ¹H NMR spectrum. researchgate.netjfda-online.comhmdb.ca This allows for the integration of the distinct signals to determine the enantiomeric excess (ee) of the sample. Similarly, chiral lanthanide shift reagents can be employed to induce chemical shift differences between the signals of the enantiomers. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is well-suited for the analysis of non-volatile compounds like this compound.

In an LC-MS-MS experiment, the compound is first separated from any impurities by the LC system. It then enters the mass spectrometer where it is ionized, typically by electrospray ionization (ESI). The protonated molecule [M+H]⁺ is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

The fragmentation of secondary amines is often dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, two primary α-cleavage pathways are predicted:

Cleavage of the bond between the benzylic carbon and the phenyl group: This would result in a stable iminium ion.

Cleavage of the bond between the nitrogen and the propyl chain: This would also generate a characteristic fragment ion.

By identifying these specific fragment ions, the structure of the parent molecule can be confirmed. LC-MS-MS is also a highly effective quantitative technique, allowing for the determination of the concentration of the compound in a sample with high accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. However, due to the polarity and relatively low volatility of secondary amines, derivatization is often necessary to improve their chromatographic properties and to generate more informative mass spectra.

Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. jfda-online.com These reagents react with the amine group to form less polar and more volatile derivatives that are amenable to GC analysis.

The electron ionization (EI) mass spectrum of the derivatized this compound would show a molecular ion peak (or a peak corresponding to the loss of a small fragment) and a series of fragment ions. The fragmentation pattern would be characteristic of the specific derivative formed and would provide valuable structural information. Alpha-cleavage is also a prominent fragmentation pathway in the EI-MS of amine derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the secondary amine, the ethoxy group, the phenyl group, and the aliphatic carbon chains.

As a secondary amine, the molecule is expected to show a single, characteristically weak absorption band for the N-H bond stretch in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com This single peak distinguishes it from primary amines, which exhibit two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.comrockymountainlabs.com Other vibrations associated with the amine group include the N-H wag, a strong, broad band typically observed between 910-665 cm⁻¹ for primary and secondary amines. orgchemboulder.com The C-N stretching vibrations are also identifiable, appearing in the 1250–1020 cm⁻¹ range for the aliphatic portion and potentially at higher wavenumbers for the C-N bond adjacent to the aromatic ring. orgchemboulder.com

The presence of the ethoxy group is confirmed by a strong C-O-C stretching band, characteristic of ethers, which typically appears in the 1150-1085 cm⁻¹ region. The phenyl group gives rise to several distinct peaks, including aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. Finally, the aliphatic propyl and ethyl chains will produce characteristic C-H stretching bands in the 2960-2850 cm⁻¹ range.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for infrared analysis, offering significant advantages in speed, sensitivity, and data processing capabilities over older dispersive instruments. The FTIR technique provides a detailed and unique "fingerprint" for this compound, allowing for its unambiguous identification when compared against a reference spectrum.

The application of FTIR allows for the precise determination of the vibrational frequencies of the molecule's functional groups. A secondary amine like this compound will display a single N-H stretching peak, which is generally weaker and sharper than the broad O-H bands of alcohols that appear in the same region. rockymountainlabs.comopenstax.org The specific expected absorption bands for this compound are detailed in the table below.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak-Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (sp³) | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic (Phenyl) | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

| 1150 - 1085 | C-O-C Asymmetric Stretch | Ether (Ethoxy) | Strong |

| 910 - 665 | N-H Wag | Secondary Amine | Strong, Broad |

| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) and Near-Infrared (NIR) Analyses

Modern sampling techniques have further enhanced the utility of IR spectroscopy. Attenuated Total Reflectance (ATR) is a popular accessory for FTIR that allows for the direct analysis of liquid or solid samples with minimal to no preparation. The sample is placed in direct contact with a high-refractive-index crystal (such as diamond or zinc selenide), and the IR beam undergoes multiple internal reflections. At each reflection, an evanescent wave penetrates a short distance into the sample, allowing for the acquisition of an absorption spectrum. This method is particularly useful for rapid and non-destructive analysis of this compound in its pure liquid form.

Near-Infrared (NIR) spectroscopy, which measures absorptions in the 780 to 2500 nm (12800 to 4000 cm⁻¹) range, is another powerful tool. NIR spectra consist of overtones and combination bands of the fundamental mid-infrared vibrations. While these spectra can be more complex and have broader, overlapping peaks, they are highly valuable for quantitative analysis and in-line process monitoring. researchgate.net For amine-containing compounds, NIR spectroscopy can be used to monitor reaction progress or quantify concentrations in solution, often using chemometric models like Partial Least Squares (PLS) regression to correlate spectral data with chemical properties. researchgate.net

Chromatographic Separation Techniques for Purity Assessment and Enantiomer Resolution

Chromatography is an indispensable tool for separating the components of a mixture, making it essential for assessing the purity of this compound and for resolving its enantiomers. The molecule possesses a chiral center at the carbon atom of the 1-phenylethyl group, meaning it exists as a pair of non-superimposable mirror images (enantiomers).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for both purity analysis and chiral separations of non-volatile or thermally sensitive compounds. researchgate.netbohrium.com

For purity assessment , reversed-phase HPLC is typically employed. A C18 (octadecylsilyl) stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with buffering agents is a common setup. This method effectively separates the target compound from synthesis precursors, by-products, and degradation products.

For enantiomer resolution , chiral HPLC is the method of choice. chromatographyonline.com This direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® columns), are highly effective. researchgate.net The separation is typically performed in normal-phase mode, using a mobile phase of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). chromatographyonline.comchromatographyonline.com To improve peak shape and resolution for basic compounds like amines, a small amount of an amine additive, such as diethylamine (B46881) (DEA), is often added to the mobile phase. chromatographyonline.com The development of an efficient chiral HPLC method is critical for determining the enantiomeric purity of this compound. researchgate.net

Interactive Data Table: Typical HPLC Conditions for Analysis

| Analysis Type | Stationary Phase (Column) | Mobile Phase | Detector |

| Purity Assessment | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile/Water or Methanol/Water with buffer | UV (e.g., 254 nm) |

| Enantiomer Resolution | Chiral (e.g., Polysaccharide-based CSP) | n-Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% DEA | UV (e.g., 254 nm) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It provides high resolution and is often coupled with a mass spectrometer (MS) for definitive identification of separated components.

For purity assessment , a sample of this compound is vaporized and separated on a capillary column, typically with a non-polar or mid-polarity stationary phase (e.g., a dimethylpolysiloxane or 5% phenyl-substituted phase). The retention time of the compound is characteristic under specific conditions, and the area of the peak is proportional to its concentration, allowing for the quantification of impurities. GC-MS is particularly useful for identifying unknown impurities by their mass spectra. nih.govresearchgate.net

For enantiomer resolution , two main GC strategies can be employed. The first is a direct method using a chiral GC column, where the stationary phase is itself enantiomerically pure. The second, more common approach is an indirect method involving derivatization. oup.comresearchgate.net In this method, the racemic amine is reacted with a chiral derivatizing agent (CDA), such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), to form a pair of diastereomers. oup.com These diastereomers have different physical properties and can be readily separated on a standard, achiral GC column. oup.com This indirect method is a robust and widely used approach for determining the enantiomeric composition of chiral amines like those in the phenylethylamine class. oup.com

Interactive Data Table: Typical GC Conditions for Analysis

| Analysis Type | Derivatization | Stationary Phase (Column) | Detector |

| Purity Assessment | None | Achiral (e.g., DB-5, HP-5MS) | FID, MS |

| Enantiomer Resolution | Indirect: with Chiral Derivatizing Agent (e.g., L-TPC) | Achiral (e.g., DB-5, HP-5MS) | FID, MS |

Derivatization Strategies for Analytical and Synthetic Utility of 3 Ethoxypropyl 1 Phenylethyl Amine

Pre-column Derivatization for Enhanced Chromatographic Detection and Separation

In high-performance liquid chromatography (HPLC), pre-column derivatization is a technique employed to modify the analyte before it enters the chromatographic column. thermofisher.com This process is particularly useful for compounds like (3-Ethoxypropyl)(1-phenylethyl)amine, which may lack a strong chromophore or fluorophore, thus limiting their detectability. tandfonline.com By attaching a molecule with strong UV absorption or fluorescence properties, the sensitivity and selectivity of the analysis can be significantly improved. thermofisher.comnih.gov This modification can also enhance the chromatographic properties of the analyte, such as its retention and separation from other components in a mixture. thermofisher.comacademicjournals.org

Reagents for Improved Detectability (e.g., Spectrofluorometric, UV-Active)

A variety of reagents are available for the pre-column derivatization of secondary amines to facilitate their detection by HPLC with UV-Visible or fluorescence detectors. nih.govsdiarticle4.com The choice of reagent depends on the detector available and the nature of the analyte.

UV-Active Reagents : These reagents introduce a chromophore into the analyte molecule, increasing its absorbance at a specific wavelength. tandfonline.com

Benzoyl chloride : This reagent reacts with primary and secondary amines to form benzoyl derivatives that can be detected by UV spectroscopy. tandfonline.comnih.govsdiarticle4.com Optimization of the benzoylation process is crucial, with factors like reagent amount and alkali concentration affecting the yield. nih.gov

1-Fluoro-2,4-dinitrobenzene (FDNB) : Also known as Sanger's reagent, FDNB reacts with both primary and secondary amines. sdiarticle4.comlibretexts.org

4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) : This reagent reacts with primary and secondary amines to form sulfonamide derivatives with strong absorbance in the visible region (420-450 nm). sdiarticle4.com

Spectrofluorometric (Fluorescent) Reagents : These reagents attach a fluorophore to the analyte, allowing for highly sensitive detection using a fluorescence detector.

Dansyl chloride (DNS-Cl) : 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary and secondary amines under slightly alkaline conditions to produce highly fluorescent derivatives. nih.govsdiarticle4.commdpi.com While effective, the reagent itself can hydrolyze to a fluorescent product, necessitating careful chromatographic separation. sdiarticle4.com

9-Fluorenylmethyl chloroformate (FMOC-Cl) : This reagent is widely used for derivatizing primary and secondary amines, creating derivatives that are detectable by both UV (at 265 nm) and fluorescence (excitation at 265 nm, emission at 340 nm). thermofisher.comnih.govlibretexts.orgactascientific.com

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) : NBD-Cl is a fluorogenic reagent used for the analysis of primary and secondary amines. tandfonline.commdpi.com It reacts with the amine to yield a highly fluorescent yellow derivative, with the reaction proceeding in either aqueous or organic solvents. tandfonline.commdpi.com

o-Phthalaldehyde (OPA) : While OPA is primarily used for primary amines, it can be employed for the selective analysis of secondary amines by first using OPA to derivatize and remove interfering primary amines, followed by a secondary amine-specific reagent like FMOC-Cl. thermofisher.commdpi.comactascientific.com

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method |

|---|---|---|---|

| Benzoyl chloride | - | Primary & Secondary Amines | UV-Visible nih.govsdiarticle4.com |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary & Secondary Amines | UV-Visible sdiarticle4.comlibretexts.org |

| 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride | DABS-Cl | Primary & Secondary Amines | UV-Visible sdiarticle4.com |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence nih.govsdiarticle4.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV thermofisher.comnih.govlibretexts.org |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Fluorescence tandfonline.commdpi.com |

Optimization of Derivatization Procedures for Secondary Amines

To ensure a quantitative and reproducible derivatization reaction, several parameters must be carefully optimized. The goal is to maximize the yield of the desired derivative while minimizing the formation of by-products under mild conditions. Key factors affecting the reaction yields include the concentration of the reagent, reaction time, temperature, and the pH of the reaction medium. researchgate.netsigmaaldrich.com

Reagent Concentration : An excess of the derivatizing reagent is typically used to drive the reaction to completion. nih.gov However, an extremely large excess should be avoided as it can interfere with the chromatographic analysis.

pH of the Medium : The pH of the reaction buffer is critical. For many reagents that react with amines, such as Dansyl chloride and NBD-Cl, slightly alkaline conditions (pH 9-11) are required to ensure the amine is in its nucleophilic free base form. sdiarticle4.commdpi.comresearchgate.net Borate buffer is commonly used to maintain the desired pH. thermofisher.commdpi.com

Reaction Temperature and Time : The optimal temperature and duration of the reaction vary depending on the reagent and the amine. For example, derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) has been optimized at 50 °C for 40 minutes. sigmaaldrich.com Some reactions are rapid and can be completed at room temperature, while others may require heating to proceed at a reasonable rate. nih.gov

Solvent : The choice of solvent is important for dissolving both the analyte and the reagent. Acetonitrile (B52724) is a common solvent for dissolving derivatization reagents. sigmaaldrich.com The reaction is often carried out in a mixture of an aqueous buffer and an organic solvent.

| Parameter | General Consideration | Example |

|---|---|---|

| pH | The reaction medium is typically buffered to an optimal pH to ensure the amine is in its free, nucleophilic form. | Alkaline conditions (pH 9-11) are often used for reagents like NBD-Cl and Dansyl-Cl. mdpi.comresearchgate.net |

| Temperature | Reactions may be performed at room temperature or require heating to increase the reaction rate and yield. | Derivatization with DMQC-OSu is optimized at 50°C. sigmaaldrich.com |

| Reaction Time | Sufficient time must be allowed for the reaction to go to completion. This can range from minutes to hours. | DMQC-OSu requires 40 minutes for optimal yield. sigmaaldrich.com Dansyl chloride can take 35 to 50 minutes. actascientific.com |

| Reagent Concentration | A molar excess of the derivatizing reagent is used to ensure complete conversion of the analyte. | The amount of OPA (2.5 µL) and FMOC (1 µL) used in one study was found to be sufficient for derivatizing amine concentrations up to the µg/mL level. thermofisher.com |

Chiral Derivatization for Enantiomeric Excess Determination

This compound is a chiral compound, existing as a pair of enantiomers. Determining the enantiomeric excess (ee), or the purity of one enantiomer over the other, is crucial in many fields. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties (except for the rotation of plane-polarized light) and are indistinguishable by common chromatographic or spectroscopic techniques, diastereomers have different physical properties and can be separated and quantified by methods like HPLC or NMR spectroscopy. wikipedia.org

The process involves reacting the chiral amine with an enantiomerically pure CDA. This reaction creates a covalent bond, resulting in two diastereomeric products whose ratio directly reflects the enantiomeric ratio of the original amine. researchgate.net

Common chiral derivatizing agents for amines include:

Mosher's Acid Chloride (MTPA-Cl) : α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts with chiral amines to form diastereomeric amides. The resulting diastereomers can be distinguished using NMR spectroscopy (¹H, ¹⁹F, or ¹³C NMR), allowing for the determination of enantiomeric excess. wikipedia.org

Chiral Phosphorus Reagents : Reagents such as (S)-(1,1′-binaphthalen-2,2′-dioxy)chlorophosphine can be used to derivatize chiral amines. The resulting diastereomers are then analyzed by ³¹P NMR spectroscopy, which often provides good baseline separation of the signals. researchgate.net

o-Phthalaldehyde (OPA) with a Chiral Thiol : While OPA itself is not chiral, when used with an enantiomerically pure thiol like N-acetyl-L-cysteine, it reacts with primary amines to form diastereomeric isoindole derivatives. These can then be separated by chromatography. nih.gov This method is primarily for primary amines but illustrates the principle of forming diastereomers.

2-Formylphenylboronic Acid and Chiral Diols : A three-component system involving the amine, 2-formylphenylboronic acid, and an enantiopure chiral diol (like (S)-BINOL) can form diastereomeric iminoboronate ester complexes. The ratio of these complexes, which can be determined by ¹H NMR, corresponds to the enantiomeric purity of the amine. researchgate.netacs.org

| Chiral Derivatizing Agent (CDA) | Principle | Analytical Method |

|---|---|---|

| Mosher's Acid Chloride (MTPA-Cl) | Forms diastereomeric amides. wikipedia.org | NMR Spectroscopy (¹H, ¹⁹F) wikipedia.org |

| Chiral Phosphorus Reagents | Forms diastereomeric phosphinamides. researchgate.net | ³¹P NMR Spectroscopy researchgate.net |

| 2-Formylphenylboronic Acid + Chiral Diol | Forms diastereomeric iminoboronate esters. researchgate.netacs.org | ¹H NMR Spectroscopy researchgate.net |

Computational and Theoretical Investigations of 3 Ethoxypropyl 1 Phenylethyl Amine

Quantum Chemical Calculations for Molecular Structure, Stability, and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic structure of molecules. nih.gov Methods like B3LYP with a suitable basis set such as 6-311+G(d,p) are commonly used to predict molecular properties with reasonable accuracy. nih.gov

For (3-Ethoxypropyl)(1-phenylethyl)amine, these calculations would yield a three-dimensional structure corresponding to a minimum on the potential energy surface. From this optimized geometry, key structural parameters can be determined. Furthermore, electronic properties derived from the molecular orbitals, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and stability. nih.gov A larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-N (amine) | 1.47 |

| C-O (ether) | 1.43 | |

| C-C (aromatic) | 1.39 | |

| **Bond Angles (°) ** | C-N-C | 112.0 |

| C-O-C | 111.0 |

| Dihedral Angles (°) | C-C-N-C | ~60 (gauche) |

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | 0.52 |

| HOMO-LUMO Gap | 9.47 |

| Ionization Potential | 8.95 |

Molecular Modeling and Conformational Analysis of the Amine

The flexibility of this compound, owing to several rotatable single bonds, gives rise to multiple possible conformations. Molecular modeling techniques are employed to explore the conformational landscape and identify the most stable, low-energy conformers. This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

The conformational space can be systematically searched by rotating key dihedral angles, such as those around the C-N, C-O, and C-C bonds of the propyl and ethyl chains. For each conformation, a geometry optimization is performed to find the nearest local energy minimum. The relative energies of these conformers determine their population distribution at a given temperature. Studies on similar molecules, such as 2-phenylethylamine, have shown that interactions like weak N-H···π bonds between the amine group and the phenyl ring can stabilize certain folded conformations over extended ones. researchgate.net

Table 3: Relative Energies of Plausible Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Extended chain, anti-periplanar | 0.00 (Global Minimum) |

| 2 | Gauche, folded (N-H···π interaction) | 0.75 |

| 3 | Gauche, folded (ether O interaction) | 1.20 |

Theoretical Studies on Reaction Pathways and Energetics Involving the Amine Functionality

Computational chemistry allows for the detailed investigation of reaction mechanisms involving the amine functionality of this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding the kinetics and feasibility of chemical transformations.

For instance, the nucleophilic character of the secondary amine can be studied by modeling its reaction with an electrophile. Theoretical calculations can determine the structure of the transition state and the energies of reactants, intermediates, products, and transition states along the reaction coordinate. This provides a quantitative measure of the reaction's energy barrier. Such studies can predict the regioselectivity and stereoselectivity of reactions involving the amine.

Table 4: Hypothetical Energetic Profile for N-Alkylation of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Amine + CH₃I | 0.0 |

| Transition State | Sₙ2 reaction transition state | +15.5 |

Applications and Utility in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals. The core principle behind using a chiral auxiliary, such as the 1-phenylethylamine (B125046) moiety, is to temporarily attach it to a non-chiral substrate. This allows the auxiliary's existing stereocenter to control the stereochemical outcome of subsequent reactions, leading to the formation of a new stereocenter with a specific, desired orientation (diastereoselective synthesis). nih.govsigmaaldrich.com

In the context of (3-Ethoxypropyl)(1-phenylethyl)amine, the chiral 1-phenylethyl group serves as the stereodirecting unit. As a secondary amine, it can be reacted with aldehydes or ketones to form chiral imines or enamines. These intermediates are then used in diastereoselective reactions, such as alkylations or additions, where the bulky and strategically positioned phenyl group of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This process effectively transfers the chirality from the auxiliary to the new molecule. nih.govresearchgate.net Once the new stereocenter is set, the chiral auxiliary can be cleaved and potentially recycled. sigmaaldrich.com

The 3-ethoxypropyl group attached to the nitrogen atom can influence the solubility, steric, and electronic properties of the auxiliary without interfering with its primary stereodirecting role. This modification can be advantageous for optimizing reaction conditions or for subsequent synthetic transformations. nih.gov

Table 1: Diastereoselectivity in Reactions Using 1-Phenylethylamine Derivatives as Chiral Auxiliaries

| Reaction Type | Substrate | Reagent | Chiral Auxiliary | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Reductive Amination | β-keto ester | H₂, Pd/C | (R)-1-Phenylethylamine | >95:5 | nih.gov |

| Aldol (B89426) Reaction | N-acetyloxazolidinone | Aldehyde | (S)-1-Phenylethylamine derived | High anti-selectivity | nih.gov |

| Cyclization | Diamide Precursor | POCl₃ | (R)-1-Phenylethylamine | 80:20 | nih.govmdpi.com |

| Alkylation | Chiral Imide | Alkyl Halide | (S)-1-Phenylethylamine | High selectivity | nih.gov |

Potential as a Component in Chiral Ligand or Catalyst Design

The design of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov Chiral amines, particularly 1-phenylethylamine, are frequently used as foundational scaffolds for the synthesis of more complex chiral ligands and organocatalysts. nih.govnih.gov

This compound is well-suited for this purpose due to its distinct structural features:

A Chiral Center: The stereocenter on the ethylamine (B1201723) backbone provides the necessary chiral environment.

A Nitrogen Atom: The secondary amine nitrogen serves as a primary coordination site for metal centers (e.g., Palladium, Rhodium, Copper, Nickel). acs.orgacs.org

An Ether Oxygen: The oxygen atom in the 3-ethoxypropyl chain introduces a second, weaker Lewis basic site. This allows the molecule to potentially act as a bidentate N,O-ligand, capable of forming a stable chelate ring with a metal catalyst.

By coordinating to a metal, ligands derived from this amine can create a precisely defined chiral space around the catalytic center, influencing the trajectory of substrates and leading to highly enantioselective transformations. nih.gov Such catalysts are employed in a wide array of reactions, including asymmetric hydrogenations, additions of organozinc reagents to aldehydes, and epoxidation of olefins. nih.govacs.org

Table 2: Applications of Chiral Ligands Derived from 1-Phenylethylamine

| Ligand Type | Metal | Reaction Catalyzed | Application | Reference |

|---|---|---|---|---|

| Aminonaphthols | Zn | Enantioselective Alkynylzinc Addition | Synthesis of chiral alcohols | nih.govmdpi.com |

| Phosphine Oxides | - | Organocatalysis | Asymmetric aldol reactions | nih.gov |

| Schiff Bases | Ni(II) | Amino Acid Epimerization | Conversion of (S)-amino acids to (R)-amino acids | nih.gov |

| Phosphotungstate Complex | Cu | Asymmetric Epoxidation | Synthesis of chiral epoxides | acs.org |

Use in the Preparation of Precursors for Other Specialized Organic Compounds

Chiral amines are critical starting materials and precursors for a multitude of specialized organic compounds, most notably active pharmaceutical ingredients (APIs). nih.gov The 1-phenylethylamine framework is a key component in several drugs, and synthetic routes often rely on it as a chiral precursor. nih.govmdpi.com

This compound can function as a versatile precursor in several ways:

Chiral Amine Synthesis: After its use as a chiral auxiliary to induce a new stereocenter in a molecule, the 1-phenylethyl group can be removed via hydrogenolysis. This process cleaves the benzylic C-N bond, leaving behind a new, enantiomerically pure primary or secondary amine, which can be a valuable intermediate for other targets. google.com

Functional Group Interconversion: The 3-ethoxypropyl chain offers a handle for further chemical modification. For example, the ethyl ether could be cleaved under specific conditions to unmask a primary alcohol, transforming the moiety into a 3-hydroxypropyl group. This would convert the parent molecule into a chiral amino alcohol, a structural motif prevalent in pharmaceuticals.

Direct Incorporation: The entire molecule can be used as a building block where both the chiral amine and the functionalized side chain are incorporated into the final target structure. This is relevant in the synthesis of compounds like Sitagliptin or Rivastigmine, where a chiral amine is a core part of the final API. nih.gov

Table 3: Examples of Specialized Compounds Derived from 1-Phenylethylamine Precursors

| Target Compound Class | Key Synthetic Strategy | Role of 1-Phenylethylamine | Example Product | Reference |

|---|---|---|---|---|

| Antidiabetic Drugs | Diastereoselective Reductive Amination | Chiral Auxiliary | Sitagliptin | nih.gov |

| Antidepressants | Bischler–Napieralski Cyclization | Chiral Auxiliary | (R)-(–)-Mianserin | researchgate.net |

| Alkaloids | Nucleophilic Substitution/Cyclization | Chiral Auxiliary | (+)-Lortalamine | nih.gov |

| Anti-Alzheimer's Agents | Reductive Amination | Chiral Precursor | (S)-Rivastigmine | nih.gov |

Exploration in the Synthesis of Novel Heterocyclic Systems

The synthesis of chiral heterocyclic compounds is a cornerstone of medicinal chemistry, and stereoselective cyclization reactions are frequently employed to construct these ring systems. nih.gov Derivatives of 1-phenylethylamine are extensively used as chiral auxiliaries to direct the diastereoselective formation of heterocycles such as piperidin-2-ones, lactams, and tetrahydro-β-carbolines. nih.govresearchgate.net

The secondary amine in this compound makes it a suitable precursor for intramolecular cyclization reactions. For instance, it could be used in a Bischler–Napieralski or Pictet-Spengler type reaction, where the amine nitrogen attacks an electrophilic center to form a new ring. The existing chirality of the 1-phenylethyl group would control the stereochemistry of the newly formed cyclic product. In such a synthesis, the 3-ethoxypropyl group would remain as a substituent on the nitrogen atom of the resulting heterocycle.

Furthermore, derivatives of 1-phenylethylamine participate in multicomponent reactions, such as the Betti-type reaction, to produce enantiomerically pure heterocyclic precursors like 1,3-aminonaphthols. nih.gov The N-substituted nature of this compound could be exploited to fine-tune the reactivity and selectivity in these complex transformations, leading to novel and structurally diverse heterocyclic systems. researchgate.net

Table 4: Diastereoselective Synthesis of Heterocycles Using 1-Phenylethylamine Derivatives

| Heterocyclic System | Key Reaction | Role of Auxiliary | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Tetrahydro-β-carbolines | Bischler–Napieralski Cyclization & Reduction | Directs imine reduction | Moderate to good (up to 78:22 dr) | researchgate.net |

| Piperidin-2-ones | Ring Opening–Ring Closure | Controls ring formation | High | nih.gov |

| Tetrahydro-3-benzazepines | Lactam Formation | Controls stereocenter in lactam | 80:20 dr | nih.govmdpi.com |

| Benzo[f]chromen-3-amines | Betti-type Reaction | Chiral amine component | Enantiomerically pure | nih.gov |

Future Research Directions and Emerging Trends